Salicylate

描述

Salicylates are a group of chemical compounds that are derivatives of salicylic acid. They are found naturally in various plants, such as willow bark and wintergreen leaves, and are known for their medicinal properties. Salicylic acid, the simplest form of salicylate, is widely used in pharmaceuticals, particularly in the production of aspirin (acetylsalicylic acid). Salicylates have anti-inflammatory, analgesic, and antipyretic properties, making them valuable in treating pain, fever, and inflammation .

准备方法

合成路线和反应条件: 水杨酸可以通过多种方法合成。 一种常见的方法是Kolbe-Schmitt反应,其中苯酚钠在高压和高温下与二氧化碳反应生成水杨酸钠,然后酸化生成水杨酸 . 另一种方法是使用氢氧化钠水解水杨酸甲酯(冬青油),然后酸化 .

工业生产方法: 在工业生产中,水杨酸通常使用Kolbe-Schmitt反应来生产,因为该反应效率高,成本效益好。该过程包括在约125°C的温度和100个大气压的压力下,苯酚钠与二氧化碳反应。 然后用硫酸处理生成的水杨酸钠以得到水杨酸 .

化学反应分析

反应类型: 水杨酸盐会发生各种化学反应,包括:

氧化: 水杨酸可以氧化生成儿茶酚和其他醌类。

还原: 水杨酸的还原可以得到水杨醇。

常用试剂和条件:

氧化: 酸性条件下的高锰酸钾或重铬酸。

还原: 无水条件下的氢化铝锂或硼氢化钠。

主要产物:

氧化: 儿茶酚,醌类。

还原: 水杨醇。

取代: 硝基水杨酸,磺基水杨酸,卤代水杨酸.

科学研究应用

Medical Applications

Salicylates are primarily known for their role as anti-inflammatory agents and analgesics. The most recognized salicylate is acetylsalicylic acid (aspirin), which has been used for over a century to treat pain, fever, and inflammation.

Pain Management and Anti-inflammatory Properties

- Mechanism of Action : Salicylates inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .

- Clinical Uses : Salicylates are indicated for conditions such as:

- Osteoarthritis

- Rheumatoid arthritis

- Myocardial infarction prophylaxis

- Ischemic stroke prevention

A study highlighted the effectiveness of salicylates in managing chronic pain conditions, showing significant improvements in patient-reported outcomes when used regularly .

Tinnitus Research

This compound has been extensively studied for its role in inducing tinnitus—a perception of noise without an external source. Research indicates that systemic application of this compound alters neuronal activity in the auditory pathway, contributing to tinnitus development .

- Case Study : In a controlled study involving rats, long-term administration of this compound resulted in increased metabolic activity in key auditory regions, demonstrating its potential to model tinnitus in laboratory settings .

Dermatological Applications

Salicylic acid is widely used in dermatology due to its keratolytic properties. It facilitates the shedding of the outer layer of skin and is effective in treating various skin conditions.

Acne Treatment

Salicylic acid is a common ingredient in acne treatments due to its ability to penetrate pores and reduce inflammation. It helps dissolve the debris that clogs pores, thereby preventing acne formation.

Psoriasis Management

Topical formulations containing salicylic acid are used to treat psoriasis by reducing scaling and promoting skin exfoliation .

Pharmaceutical Manufacturing

Salicylates serve as key intermediates in the synthesis of various pharmaceuticals:

- Aspirin Production : Salicylic acid is converted into acetylsalicylic acid through acetylation, forming one of the most widely used medications globally .

- Other Pharmaceuticals : Salicylates are also precursors for drugs like 4-aminosalicylic acid and sandulpiride, which are utilized in treating tuberculosis and psychiatric disorders respectively .

Food Preservation and Antimicrobial Use

Salicylic acid exhibits antimicrobial properties that make it useful as a food preservative. Its application helps inhibit bacterial growth, thereby extending the shelf life of food products .

Safety and Toxicity Considerations

While salicylates have numerous applications, they also pose risks if misused:

- Toxicity Levels : this compound toxicity can occur at levels above 100 mg/dL, leading to serious health complications .

- Adverse Effects : Common side effects include gastrointestinal disturbances and allergic reactions; thus, monitoring dosage is crucial during treatment .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Medical | Pain relief (e.g., arthritis) | COX inhibition; reduced prostaglandin synthesis |

| Tinnitus research | Alters neuronal activity in auditory pathways | |

| Dermatological | Acne treatment | Keratolytic effect; unclogs pores |

| Psoriasis management | Promotes skin exfoliation | |

| Pharmaceutical | Aspirin production | Acetylation of salicylic acid |

| Synthesis of other pharmaceuticals | Key intermediate | |

| Food Preservation | Antimicrobial agent | Inhibits bacterial growth |

作用机制

水杨酸主要通过抑制环氧合酶(COX)酶发挥作用,环氧合酶(COX)酶参与前列腺素的合成。通过抑制COX-1和COX-2,水杨酸减少了促炎性前列腺素的形成,从而产生抗炎和镇痛作用。 此外,水杨酸具有角质溶解作用,使其通过促进皮肤外层脱落而有效地治疗皮肤病 .

相似化合物的比较

水杨酸盐是更大的一类化合物的一部分,称为非甾体抗炎药(NSAIDs)。类似的化合物包括:

阿司匹林(乙酰水杨酸): 水杨酸的衍生物,在羟基处乙酰化,具有增强的抗炎和镇痛特性.

水杨酸甲酯: 水杨酸的酯,用作调味剂和局部止痛产品.

双氟沙利酸: 水杨酸的衍生物,带有二氟苯基,提供更持久的镇痛作用.

水杨酸镁: 水杨酸的盐,用作镇痛和抗炎剂.

独特性: 水杨酸的独特之处在于它既是阿司匹林的前体,又是直接用于局部治疗皮肤病的物质。 它抑制COX酶和促进角质溶解的能力使其区别于其他水杨酸盐 .

生物活性

Salicylate, a key metabolite of aspirin, is recognized for its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article explores the mechanisms through which this compound exerts its effects, supported by case studies and research findings.

1. Inhibition of Acetyltransferases

This compound has been shown to inhibit the acetyltransferase activity of CBP/p300, critical regulators of gene expression. It competes with acetyl-CoA at the catalytic site, leading to decreased acetylation of histone and non-histone proteins such as NF-κB and p53. This inhibition occurs at concentrations achievable in human plasma post-oral administration, with IC50 values of 10.2 mM for p300 and 5.7 mM for CBP . The implications of this action are significant for understanding this compound's role in modulating inflammatory responses.

2. Modulation of NF-κB Activity

This compound's interaction with NF-κB is another critical aspect of its biological activity. By inhibiting the acetylation of NF-κB, this compound can down-regulate its transcriptional activity, thereby influencing various inflammatory pathways . This mechanism contributes to the compound's anti-inflammatory effects, making it a valuable therapeutic agent in conditions characterized by excessive inflammation.

3. Induction of Reactive Oxygen Species (ROS)

Research indicates that this compound can induce the formation of persister cells in bacteria such as Escherichia coli through ROS generation. In a study, this compound treatment resulted in an 11-fold increase in persister cells after six hours and a 32-fold increase after 24 hours when exposed to ciprofloxacin . This effect highlights this compound's potential role in bacterial persistence and resistance to antibiotics.

Case Studies

Case Study 1: this compound and Cancer Cell Lines

In vitro studies demonstrated that this compound can suppress the growth of leukemia cell lines dependent on p300 activity. When treated with this compound, these cells exhibited reduced acetylation levels, suggesting that targeting p300 may be a viable strategy for cancer therapy .

Case Study 2: this compound Intolerance

A clinical perspective on this compound involves its intolerance in certain individuals, often linked to altered arachidonic acid metabolism. This intolerance can lead to respiratory and skin reactions, emphasizing the need for careful monitoring when using this compound-based medications .

Research Findings

属性

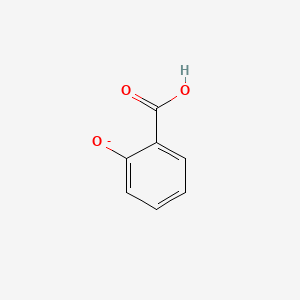

IUPAC Name |

2-carboxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948389 | |

| Record name | 2-Carboxyphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-36-5, 25496-36-0 | |

| Record name | Salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxyphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。